molecular formula C15H13NO4S2 B11678122 (3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11678122
M. Wt: 335.4 g/mol
InChI Key: HBEQAAFPIZBXET-XYOKQWHBSA-N
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Description

(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the condensation of 4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidine with a phenoxyacetic acid derivative under specific conditions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in pharmaceutical development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetoacetic acid: Another compound with a keto-enol tautomerism similar to (3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.

Uniqueness

What sets this compound apart is its thiazolidinone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H13NO4S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13NO4S2/c1-2-6-16-14(19)12(22-15(16)21)8-10-4-3-5-11(7-10)20-9-13(17)18/h2-5,7-8H,1,6,9H2,(H,17,18)/b12-8+

InChI Key

HBEQAAFPIZBXET-XYOKQWHBSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC(=O)O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC(=O)O)SC1=S

Origin of Product

United States

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